4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide
Description
Properties
CAS No. |
111493-61-9 |
|---|---|
Molecular Formula |
C6H9N3O3S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
4-acetyl-2-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C6H9N3O3S/c1-4(10)5-3-8-9(2)6(5)13(7,11)12/h3H,1-2H3,(H2,7,11,12) |
InChI Key |
QBTILWNLODCKRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N=C1)C)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Introduction of the Acetyl Group: Acetylation can be achieved using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Activities
1. Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives, including 4-acetyl-1-methyl-1H-pyrazole-5-sulfonamide, exhibit promising anticancer activities. For instance, compounds derived from pyrazole structures have been tested against various cancer cell lines, showing effective inhibition of cell growth. In particular, derivatives from the pyrazole family have been reported to have significant cytotoxic effects on MCF7 and A549 cell lines, with IC50 values indicating their potency against tumor proliferation .
2. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have shown effectiveness in reducing inflammation in various models. For example, studies using carrageenan-induced paw edema in rats demonstrated that certain pyrazole derivatives significantly reduced swelling and inflammation compared to standard anti-inflammatory drugs .
3. Antimicrobial Activity
Research has indicated that pyrazole compounds possess notable antimicrobial properties. This compound and its analogs have been tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, showing effective antibacterial activity with minimal inhibitory concentration (MIC) values suggesting their potential as antimicrobial agents .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer potential of several pyrazole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 12 µM. The study suggests further exploration into its mechanism of action and structure-activity relationship (SAR) to enhance its efficacy .
Case Study 2: Anti-inflammatory Evaluation
In an experimental model using carrageenan-induced inflammation, a series of pyrazole derivatives were administered to assess their anti-inflammatory effects. The results showed that compounds similar to this compound significantly reduced paw edema at doses comparable to standard treatments like ibuprofen, highlighting their potential therapeutic application in inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s sulfonamide group is known to interact with proteins, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole sulfonamide derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison of 4-acetyl-1-methyl-1H-pyrazole-5-sulfonamide with structurally related compounds:
Structural and Substituent Variations
Pharmacological Activity
- Analgesic Activity: The acetyl-substituted compound (target) shows moderate activity, while the benzoylamino derivative (4c) exhibits potency comparable to pentazocine (reference drug) . Thiourea substituents (e.g., 3d, 3e) abolish activity, highlighting the importance of electron-withdrawing groups . The chloro-substituted analog () lacks reported analgesic data but may prioritize metabolic stability due to halogenation .
- Anti-inflammatory Activity: Compounds with bulky groups (e.g., benzoylamino, phenyl) show prolonged efficacy in carrageenan-induced edema tests, peaking at 2 hours . The acetyl group’s moderate polarity may balance solubility and membrane permeability .
Physicochemical Properties
Melting Points :
Spectral Data :
Biological Activity
4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology, anti-inflammatory treatments, and antimicrobial applications. This article explores the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from diverse research studies.
Chemical Structure
The compound features a pyrazole ring substituted with an acetyl group and a sulfonamide moiety, which is crucial for its biological activity. The general structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of sulfanilamide with acetylacetone in the presence of acid catalysts. This method allows for the introduction of the acetyl group at the 4-position of the pyrazole ring, which is essential for its biological properties.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 3.79 µM to 42.30 µM across different studies, indicating potent antiproliferative effects .
Anti-inflammatory Properties
The sulfonamide group in this compound contributes to its anti-inflammatory effects. Studies have shown that compounds with similar structures exhibit selective inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory pathways:
- Inhibition Potency : Compounds related to this structure have shown IC50 values as low as 0.01 µM against COX-2, indicating strong anti-inflammatory potential .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has been shown to exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA):
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammation and cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, contributing to its anticancer efficacy.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Study on Lung Cancer : A study involving A549 cells treated with this compound reported significant reductions in cell viability and increased apoptosis markers .
- Anti-inflammatory Effects : In vivo studies demonstrated that compounds similar to this pyrazole derivative significantly reduced edema in animal models, supporting its potential use as an anti-inflammatory agent .
Q & A
Q. What are the standard synthetic routes for 4-Acetyl-1-methyl-1H-pyrazole-5-sulfonamide?
The synthesis involves a multi-step process:
Cyclization : Ethyl acetoacetate reacts with monomethylhydrazine under acidic conditions (e.g., HCl in ethanol) to form the pyrazole core.
Acylation : The pyrazole intermediate undergoes acetylation using acetyl chloride in dichloromethane (DCM) with pyridine as a catalyst.
Sulfonation : Introduction of the sulfonamide group via reaction with sulfonyl chloride in acetone, catalyzed by K₂CO₃.
Key parameters include reaction times (9–13 hours) and yields (77–89%). Optimization of solvent polarity and catalyst selection is critical .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Ethanol | HCl | 10 | 82 |
| Acylation | DCM | Pyridine | 12 | 85 |
| Sulfonation | Acetone | K₂CO₃ | 9 | 78 |
Q. Which spectroscopic techniques are used to characterize this compound?
- IR Spectroscopy : Identifies functional groups (e.g., acetyl C=O stretch ~1700 cm⁻¹, sulfonamide S=O stretches ~1350–1150 cm⁻¹).
- ¹H-NMR : Confirms substituent positions (e.g., methyl group on pyrazole as a singlet at δ ~2.5 ppm; acetyl methyl at δ ~2.3 ppm).
- Mass Spectrometry : Verifies molecular weight (e.g., m/z 245 for C₇H₁₀N₃O₃S) and fragmentation patterns.
Elemental analysis ensures purity (>98%) .
Q. What safety protocols are essential for handling this compound?
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use a fume hood to avoid inhalation.
- Storage : Cool, dry environment away from ignition sources.
- First Aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion. Refer to SDS for detailed emergency measures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency.
- Catalyst Optimization : Use DMAP instead of pyridine for faster acylation.
- Stoichiometry : A 1.2:1 molar ratio of acetyl chloride to pyrazole intermediate reduces side products.
- Monitoring : TLC (hexane:ethyl acetate 3:1) tracks reaction progress .
Q. How do researchers resolve discrepancies between in vitro and in vivo pharmacological data?
- Bioavailability Studies : Assess absorption/metabolism using HPLC-MS to identify inactive metabolites.
- Model Systems : Co-culture in vitro models (e.g., liver microsomes + target cells) mimic in vivo metabolism.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
Q. What computational methods predict the compound’s biological activity?
- Molecular Docking : Software like AutoDock Vina evaluates binding affinity to target receptors (e.g., cannabinoid receptors).
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity.
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How is X-ray crystallography applied to confirm the compound’s structure?
- Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K with an APEX2 diffractometer.
- Refinement : SHELXL refines structures to R-factors <0.05, validating bond lengths (e.g., C–C = 1.54 Å) and angles .
Q. What analytical strategies detect synthetic byproducts or isomers?
Q. How is the compound’s ulcerogenic potential evaluated in preclinical studies?
- Animal Models : Oral administration to rats (50–100 mg/kg) followed by gastric lesion scoring after 24 hours.
- Biomarkers : Measure prostaglandin E₂ (PGE₂) levels via ELISA to assess COX-1 inhibition.
- Comparative Analysis : Ulcerogenic index (UI) = (Number of ulcers in test group)/(Control group). A UI <1.5 indicates low risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
